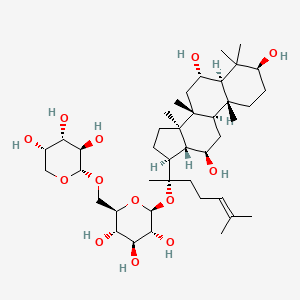

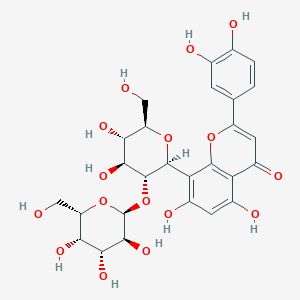

6-Hydroxyflavone-beta-D-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Hydroxyflavone-beta-D-glucoside is a flavonoid glycoside, a type of chemical compound that consists of a flavonoid molecule bound to a sugar molecule. This compound is known for its diverse bioactivity and potential medicinal values. It is derived from 6-Hydroxyflavone, which is a flavone, a type of chemical compound found in various plants. The glycosylation of 6-Hydroxyflavone enhances its solubility and bioavailability, making it more effective in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyflavone-beta-D-glucoside typically involves the glycosylation of 6-Hydroxyflavone. This can be achieved through chemical or biotechnological methods. Chemical glycosylation requires repetitive synthetic steps, including protection, activation, coupling, and deprotection . Biotechnological glycosylation, on the other hand, uses enzymes such as uridine diphospho-glycosyltransferases to catalyze the formation of glycosidic bonds in an environmentally friendly manner .

Industrial Production Methods: Industrial production of this compound often employs biotransformations catalyzed by specific enzymes. These methods are preferred due to their efficiency and reduced environmental impact. For example, the fungus Isaria fumosorosea has been used as a biocatalyst for glycosylation reactions .

Análisis De Reacciones Químicas

Types of Reactions: 6-Hydroxyflavone-beta-D-glucoside can undergo various chemical reactions, including oxidation, reduction, and substitution. The glycosidic bond can be hydrolyzed by glycosidases, releasing the aglycone and sugar moieties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the glycosidic bond yields 6-Hydroxyflavone and glucose .

Aplicaciones Científicas De Investigación

6-Hydroxyflavone-beta-D-glucoside has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 6-Hydroxyflavone-beta-D-glucoside involves its interaction with various molecular targets and pathways. The glycosylation of 6-Hydroxyflavone enhances its solubility, allowing it to be more readily absorbed and distributed in the body. Once inside the body, it can exert its effects through various mechanisms, such as inhibiting enzymes like cytochrome P450 2C9 . This inhibition can modulate the metabolism of other compounds and contribute to its bioactivity.

Comparación Con Compuestos Similares

6-Hydroxyflavone-beta-D-glucoside can be compared with other flavonoid glycosides, such as:

Hesperidin: Found predominantly in citrus fruits, hesperidin is known for its anti-inflammatory and antioxidant properties.

Malvidin-3-O-beta-D-glucoside: Found in blueberries, this compound has anti-inflammatory properties and can block the NF-kappaB pathway.

Uniqueness: What sets this compound apart is its specific glycosylation pattern, which enhances its solubility and bioavailability, making it more effective in various applications compared to its aglycone and other similar compounds .

Propiedades

IUPAC Name |

2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c22-10-17-18(24)19(25)20(26)21(29-17)27-12-6-7-15-13(8-12)14(23)9-16(28-15)11-4-2-1-3-5-11/h1-9,17-22,24-26H,10H2/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLUETUHJXMGBD-YMQHIKHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)

![5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B600419.png)